

Ceralifimod: Application Notes for Inducing S1P1 Receptor Internalization and Degradation

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Compound of Interest

Compound Name: Ceralifimod

Cat. No.: B1668400

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These application notes provide a comprehensive overview and detailed protocols for studying the effects of **Ceralifimod** (also known as ONO-4641) on the internalization and degradation of the Sphingosine-1-Phosphate Receptor 1 (S1P1). **Ceralifimod** is a potent and selective agonist for S1P1 and S1P5, which functions as a functional antagonist by inducing receptor downregulation. This mechanism is crucial for its immunomodulatory effects, primarily the sequestration of lymphocytes in lymph nodes.

Mechanism of Action

Ceralifimod, as a selective S1P1 and S1P5 receptor agonist, mimics the endogenous ligand sphingosine-1-phosphate (S1P).^{[1][2]} Upon binding to S1P1 on the surface of lymphocytes, it triggers the internalization of the receptor.^{[1][3][4]} This process renders the lymphocytes unresponsive to the natural S1P gradient that normally guides their egress from lymphoid tissues into the bloodstream. The sustained presence of the agonist leads to the ubiquitination and subsequent proteasomal degradation of the internalized S1P1 receptor, resulting in a long-lasting reduction of S1P1 on the cell surface. This functional antagonism is the key mechanism behind the observed reduction in peripheral blood lymphocyte counts.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Ceralifimod**'s activity on S1P1 receptors.

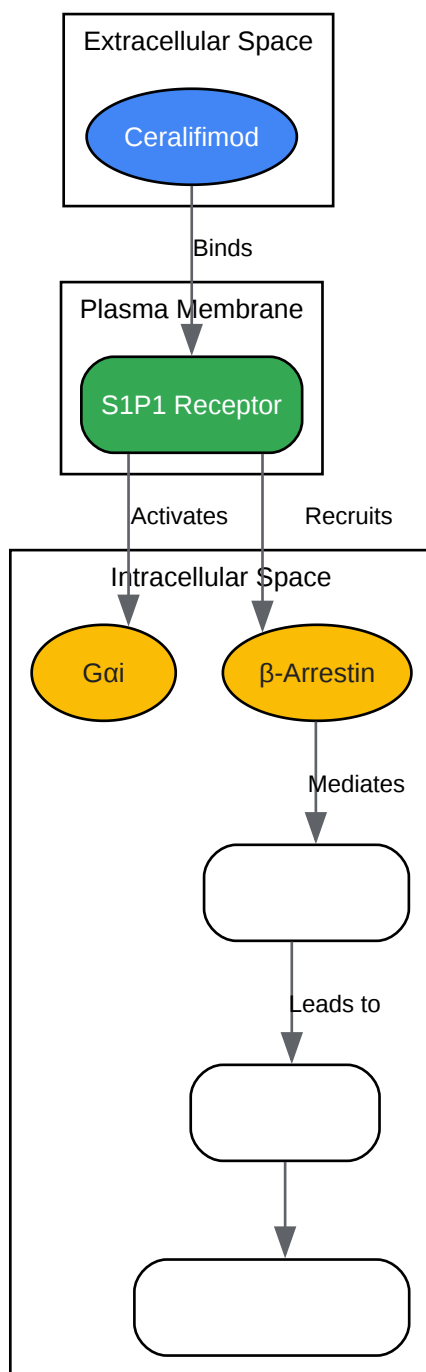
Table 1: In Vitro Potency of **Ceralifimod**

| Parameter | Receptor | Species | Value | Reference |
|-----------------------------|---------------|---------------|----------|-----------|
| EC50 (Agonism) | Human S1P1 | Human | 27.3 pM | |
| Human S1P5 | Human | 334 pM | | |
| Ki (Binding Affinity) | Human S1P1 | Human | 0.626 nM | |
| Human S1P5 | Human | 0.574 nM | | |
| Human S1P4 | Human | 28.8 nM | | |
| EC50 (S1P1 Down-regulation) | Not Specified | Not Specified | 0.778 nM | |

Table 2: In Vitro and In Vivo Effects of **Ceralifimod**

| Effect | Model System | Concentration/ Dose | Result | Reference |
|---------------------------------|-------------------------------------|------------------------|---------------------------|-----------|
| S1P1 Down-regulation | S1P1-expressing cells | 25 nM | ~90% reduction | |
| Peripheral Lymphocyte Reduction | Normal NOD Mice (single oral dose) | 0.01 mg/kg | ~20% reduction at 24h | |
| 0.03 mg/kg | ~60% reduction at 24h | | | |
| 0.1 mg/kg | ~80% reduction at 24h | | | |
| Peripheral Lymphocyte Reduction | Healthy Humans (14-day oral dosing) | 0.10 mg | -56% change from baseline | |

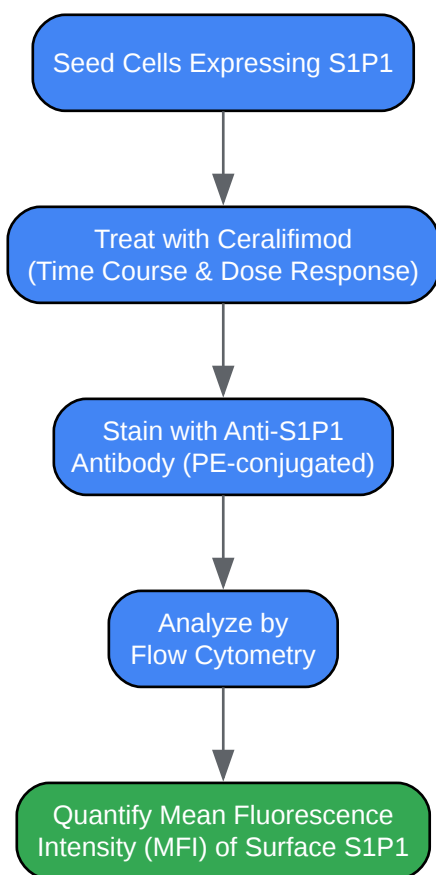
Signaling Pathways and Experimental Workflows



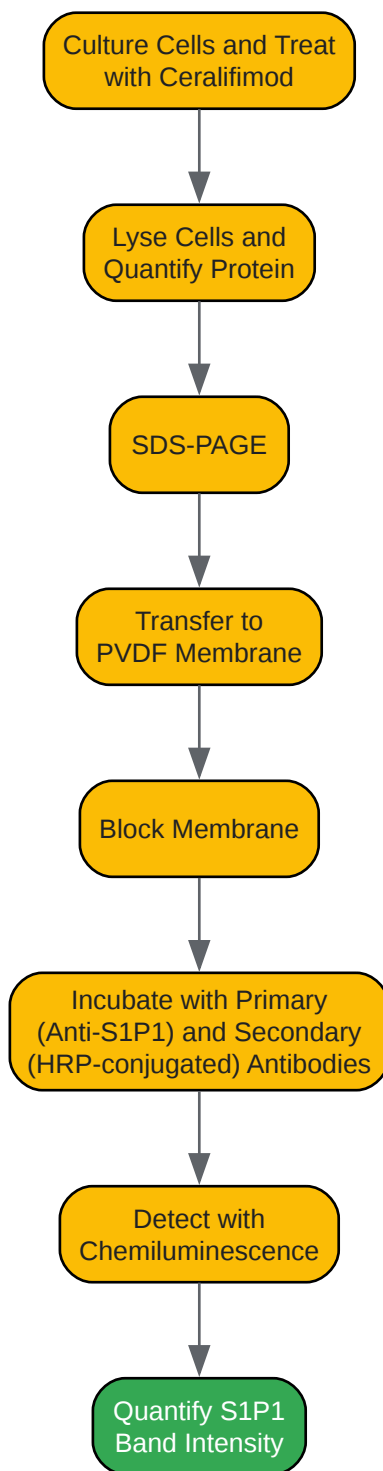
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Figure 1: Ceralifimod's mechanism of action on the S1P1 receptor.

Flow Cytometry Workflow for S1P1 Internalization



Western Blot Workflow for S1P1 Degradation



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